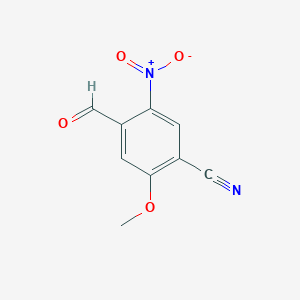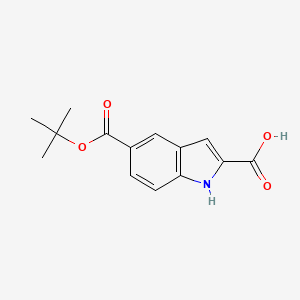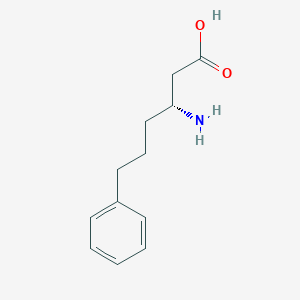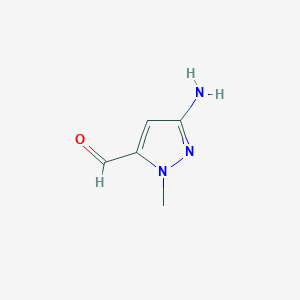![molecular formula C7H4BrFN2 B12962369 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
3-Bromo-5-fluoropyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of bromine and fluorine atoms at the 3rd and 5th positions, respectively, on the pyrazolo[1,5-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine typically involves the reaction of pyrazolo[1,5-a]pyridine with brominating and fluorinating agents. One common method is the electrophilic bromination of pyrazolo[1,5-a]pyridine followed by nucleophilic fluorination. The reaction conditions often include the use of solvents like acetonitrile and reagents such as Selectfluor for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and catalysts.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolo[1,5-a]pyridines, while oxidation reactions can produce pyrazolo[1,5-a]pyridine N-oxides.
Scientific Research Applications
3-Bromo-5-fluoropyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit kinase enzymes, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
- 3-Fluoropyrazolo[1,5-a]pyridine
- 3-Bromo-pyrazolo[1,5-a]pyridine
Uniqueness
3-Bromo-5-fluoropyrazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
3-bromo-5-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H |
InChI Key |
QFHKSJCQGNURGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)
![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)



![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)



![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)




